

# Spectroscopic Profile of 2,2,6-Trimethyloctane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,2,6-trimethyloctane** (CAS No. 62016-28-8), a branched alkane with the molecular formula C<sub>11</sub>H<sub>24</sub> and a molecular weight of 156.31 g/mol .[1][2] This document collates available and predicted spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a valuable resource for substance identification and characterization.

#### **Data Presentation**

The following tables summarize the key quantitative spectral data for **2,2,6-trimethyloctane**. It is important to note that where experimental data was not publicly available, predicted values based on established principles of spectroscopy have been provided and are duly noted.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

1.1.1. <sup>13</sup>C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental data, the following <sup>13</sup>C NMR chemical shifts for **2,2,6-trimethyloctane** are predicted based on the analysis of its molecular structure and typical chemical shift ranges for alkanes.[3][4] The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.



Carbon Atom Assignment	Predicted Chemical Shift (δ) [ppm]	Carbon Type
C1 (CH <sub>3</sub> )	~9	Primary (CH₃)
C2 (C)	~32	Quaternary (C)
C3 (CH <sub>2</sub> )	~45	Secondary (CH <sub>2</sub> )
C4 (CH <sub>2</sub> )	~21	Secondary (CH <sub>2</sub> )
C5 (CH <sub>2</sub> )	~37	Secondary (CH <sub>2</sub> )
C6 (CH)	~30	Tertiary (CH)
C7 (CH <sub>2</sub> )	~39	Secondary (CH <sub>2</sub> )
C8 (CH₃)	~11	Primary (CH₃)
C2-CH <sub>3</sub> (x2)	~29	Primary (CH <sub>3</sub> )
C6-CH₃	~20	Primary (CH₃)

#### 1.1.2. <sup>1</sup>H NMR Spectral Data (Predicted)

Similarly, the <sup>1</sup>H NMR spectral data is predicted, outlining the expected chemical shifts, multiplicities, and coupling constants.[5][6]



Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H1 (CH₃)	~0.85	Triplet (t)	~7.0	3H
H3 (CH <sub>2</sub> )	~1.25	Multiplet (m)	-	2H
H4 (CH <sub>2</sub> )	~1.15	Multiplet (m)	-	2H
H5 (CH <sub>2</sub> )	~1.35	Multiplet (m)	-	2H
H6 (CH)	~1.50	Multiplet (m)	-	1H
H7 (CH <sub>2</sub> )	~1.10	Multiplet (m)	-	2H
H8 (CH₃)	~0.88	Triplet (t)	~7.0	3H
C2-CH3 (X2)	~0.86	Singlet (s)	-	6Н
C6-CH₃	~0.84	Doublet (d)	~6.5	3H

## **Mass Spectrometry (MS)**

The electron ionization mass spectrometry (EI-MS) data for **2,2,6-trimethyloctane** is available from the NIST WebBook.[7] The spectrum is characterized by fragmentation of the parent alkane. The most abundant fragments are listed below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment Ion
57	100% (Base Peak)	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)
56	High	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
43	High	[C₃H₁]+ (isopropyl cation)
41	Moderate	[C₃H₅]+ (allyl cation)
71	Moderate	[C5H11] <sup>+</sup>
85	Moderate	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>
156	Low	[C11H24]+ (Molecular Ion)



## Infrared (IR) Spectroscopy

Specific experimental IR absorption peaks for **2,2,6-trimethyloctane** are not readily available. However, as a branched alkane, its IR spectrum is expected to exhibit characteristic absorptions for C-H and C-C bond vibrations.[8][9]

Vibrational Mode	Characteristic Absorption Range (cm <sup>-1</sup> )	Intensity
C-H Stretch (sp³)	2850 - 2960	Strong
C-H Bend (CH₃ and CH₂)	1450 - 1470	Medium
C-H Bend (CH₃, asymmetric)	~1375	Medium
C-C Stretch	Not typically prominent	Weak

# **Experimental Protocols**

Standardized protocols for the acquisition of spectral data for alkanes are described below.

## **NMR Spectroscopy**

- Sample Preparation: A sample of 2,2,6-trimethyloctane (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, with the spectrometer tuned to the appropriate carbon frequency (e.g., 75 MHz for a 300 MHz instrument). A proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral window is used, and a larger number of scans (e.g., 1024 or more) are often required due to the lower natural abundance of the ¹³C isotope.



## Mass Spectrometry (GC-MS)

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC). A dilute solution of 2,2,6-trimethyloctane in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC, where it is vaporized and separated from other components.
- lonization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
  or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

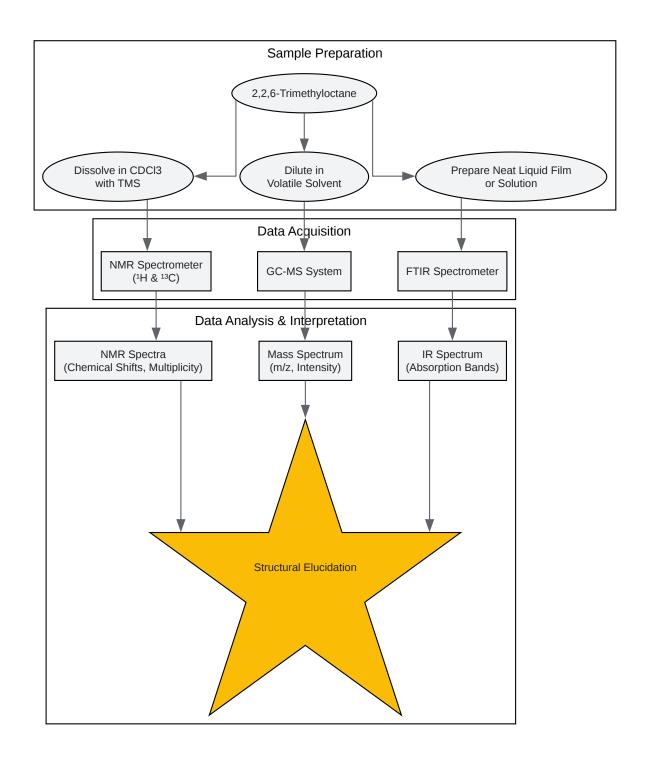
#### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2,2,6-trimethyloctane**, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl<sub>4</sub>) can be prepared and placed in a sample cell.
- Data Acquisition: The prepared sample is placed in the beam of an infrared spectrometer (typically a Fourier-transform infrared, FTIR, instrument). The instrument scans a range of infrared frequencies (typically 4000 to 400 cm<sup>-1</sup>), and the absorption of radiation by the sample is measured. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

# **Visualization of Key Processes**

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the spectral analysis of **2,2,6-trimethyloctane**.

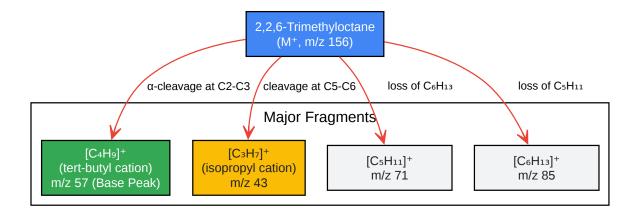




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General workflow for the spectral analysis of a chemical compound.





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Proposed fragmentation pathway for **2,2,6-trimethyloctane** in EI-MS.

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